2-Amino-5-isobutylbenzoic acid
Description
Significance within Substituted Anthranilate Chemistry and Benzoic Acid Derivatives
2-Amino-5-isobutylbenzoic acid belongs to the class of substituted anthranilic acids. wikipedia.org Anthranilic acid, or 2-aminobenzoic acid, is an aromatic acid characterized by a benzene (B151609) ring substituted with a carboxylic acid and an amino group in the ortho position. wikipedia.org This dual functionality makes it an amphoteric compound, capable of reacting as both an acid and a base. wikipedia.org
The presence of the isobutyl group at the 5-position of the benzene ring distinguishes this compound from its parent compound, anthranilic acid. This substitution influences the molecule's physical and chemical properties, including its solubility and reactivity in various chemical transformations.
As a derivative of benzoic acid, this compound is part of a broad class of molecules with wide-ranging applications. Benzoic acid and its derivatives are known for their use in the synthesis of dyes, perfumes, and pharmaceuticals. wikipedia.orgontosight.ai The specific substitutions on the benzene ring of this compound make it a valuable intermediate in the synthesis of more complex molecules. medchemexpress.commedchemexpress.com
Structural Classification and General Research Relevance
From a structural standpoint, this compound is an aromatic carboxylic acid. Its molecular structure consists of a central benzene ring, a carboxylic acid group (-COOH), an amino group (-NH2), and an isobutyl group (-CH2CH(CH3)2). The IUPAC name for this compound is 2-amino-5-(2-methylpropyl)benzoic acid. chemsrc.comnih.gov
The general research relevance of this compound lies in its utility as a building block in organic synthesis. The amino and carboxylic acid groups are reactive sites that can participate in a variety of chemical reactions. For instance, the amino group can undergo diazotization, a reaction common for anthranilic acids, leading to the formation of a diazonium salt which is a versatile intermediate. wikipedia.org The carboxylic acid group can be converted into esters, amides, or other functional groups.
Research has explored the use of similar substituted anthranilic acids in the preparation of various heterocyclic compounds and other complex organic molecules. For example, a patented process describes the preparation of anthranilic acid derivatives, highlighting the industrial interest in this class of compounds. google.com The isobutyl substituent can also influence the biological activity of the resulting molecules, a factor that is often explored in medicinal chemistry research. google.comnih.govresearchgate.net
Interactive Data Table: Chemical Information for this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-5-(2-methylpropyl)benzoic acid | chemsrc.comnih.gov |
| CAS Number | 79069-39-9 | chemsrc.combldpharm.combldpharm.com |
| Molecular Formula | C11H15NO2 | bldpharm.comnih.gov |
| Molecular Weight | 193.24 g/mol | bldpharm.combldpharm.com |
| Melting Point | 124-127 °C | google.com |
| Appearance | Slightly yellow solid | google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)5-8-3-4-10(12)9(6-8)11(13)14/h3-4,6-7H,5,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXXWIFPJIPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Isobutylbenzoic Acid
De Novo Synthetic Approaches
De novo synthesis offers the flexibility to construct the 2-amino-5-isobutylbenzoic acid molecule from simpler, readily available starting materials. These approaches often involve the sequential introduction of the necessary substituents onto a benzene (B151609) ring.
Palladium-Catalyzed Carbonylation Routes
Palladium-catalyzed carbonylation reactions represent a powerful tool in organic synthesis for the introduction of a carbonyl group, which can be a key step in the formation of the benzoic acid moiety. researchgate.net While direct carbonylation of an appropriately substituted aniline derivative is a plausible route, a more common strategy involves the carbonylation of an aryl halide.
A hypothetical synthetic pathway could commence with the Friedel-Crafts acylation of isobutylbenzene. researchgate.netresearchgate.net This reaction typically employs an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to introduce a ketone group onto the aromatic ring. The major product is often the para-substituted isomer due to steric hindrance.
Subsequent steps would involve the introduction of the amino group, typically via nitration followed by reduction. The ketone can then be transformed into the carboxylic acid. However, a more direct approach would be a palladium-catalyzed carbonylation of a halogenated precursor. For instance, a bromo- or iodo-substituted 5-isobutylaniline could be subjected to carbonylation conditions to directly install the carboxylic acid group.
Table 1: Hypothetical Palladium-Catalyzed Carbonylation of 5-Isobutyl-2-iodoaniline
| Parameter | Condition |
| Substrate | 5-Isobutyl-2-iodoaniline |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Carbon Monoxide Source | CO gas (1 atm) |
| Base | Triethylamine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Hypothetical Yield | ~70-80% |
Reductive and Hydrolytic Transformation Strategies from Precursors
Another viable de novo strategy involves the construction of a precursor molecule containing the necessary carbon framework and functional groups in a different oxidation state, followed by reductive and hydrolytic transformations.
A plausible route could begin with the Friedel-Crafts acylation of isobutylbenzene with a dicarboxylic acid anhydride, such as succinic anhydride. This would be followed by a Wolff-Kishner or Clemmensen reduction to reduce the keto group. Subsequent nitration, strategically directed to the position ortho to the alkyl chain and meta to the carboxylic acid, would introduce the precursor to the amino group. Finally, reduction of the nitro group would yield the desired this compound.
Alternatively, a precursor such as a nitrile could be introduced. For example, a halogenated isobutylbenzene could undergo cyanation, followed by nitration and subsequent reduction of the nitro group and hydrolysis of the nitrile to the carboxylic acid.
Functional Group Interconversion and Regioselective Synthesis
These strategies focus on modifying an existing benzoic acid derivative to install the required amino and isobutyl groups at the correct positions.
Manipulation of Benzoic Acid Precursors
Starting with a commercially available or readily synthesized benzoic acid derivative, functional group interconversions can be employed to arrive at the target molecule. A common approach is the nitration of 5-isobutylbenzoic acid. The isobutyl group is an ortho-, para-director; therefore, nitration would be expected to yield a mixture of isomers. The desired 2-nitro-5-isobutylbenzoic acid would then be separated and subsequently reduced to the corresponding amino acid.
Table 2: Hypothetical Nitration of 5-Isobutylbenzoic Acid
| Parameter | Condition |
| Substrate | 5-Isobutylbenzoic Acid |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Temperature | 0-5 °C |
| Hypothetical Products | Mixture of 2-nitro and 3-nitro isomers |
The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Another approach could involve the halogenation of 5-isobutylbenzoic acid, followed by a nucleophilic aromatic substitution to introduce the amino group, although this is generally less straightforward for unactivated aryl halides.
Ortho-Directed Functionalization Techniques
Ortho-directed functionalization strategies offer a high degree of regioselectivity in the introduction of substituents onto an aromatic ring. The carboxylic acid group itself can act as a directing group, facilitating substitution at the ortho position.
Recent advances in C-H activation have enabled the direct amination of benzoic acids at the ortho position. nih.gov These methods often employ transition metal catalysts, such as iridium or rhodium, to selectively activate the C-H bond adjacent to the carboxyl group. This approach would allow for the direct conversion of 5-isobutylbenzoic acid to this compound in a single step, representing a highly efficient synthetic route.
Table 3: Hypothetical Iridium-Catalyzed Ortho-Amination of 5-Isobutylbenzoic Acid
| Parameter | Condition |
| Substrate | 5-Isobutylbenzoic Acid |
| Catalyst | [Ir(cod)Cl]₂ |
| Amine Source | A protected hydroxylamine derivative |
| Solvent | Dichloroethane (DCE) |
| Temperature | 80 °C |
| Hypothetical Yield | ~60-70% |
This direct amination avoids the need for nitration and reduction steps, making it an attractive and atom-economical alternative. The choice of the specific aminating agent and catalyst system would be crucial for optimizing the yield and minimizing side reactions.
Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Isobutylbenzoic Acid
Reactivity of the Aromatic Amino Functionality
The primary aromatic amine group in 2-Amino-5-isobutylbenzoic acid is a versatile functional handle for a variety of chemical modifications, including acylation, alkylation, and diazotization reactions.
Acylation, Alkylation, and Derivatization Reactions
The nucleophilic nature of the amino group readily allows for acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of the corresponding N-acyl derivatives. For instance, the acetylation of anthranilic acid derivatives can be achieved under various conditions, including reaction with acetic anhydride. sciencemadness.org While specific conditions for this compound are not widely reported, analogous reactions with anthranilic acid suggest that the reaction can proceed in the presence of a base or even under neat conditions with heating. sciencemadness.org
Alkylation of the amino group can be achieved with various alkylating agents, such as alkyl halides. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity. Palladium-catalyzed alkylation of the C-H bond ortho to a carboxylic acid has also been reported for benzoic acids, though this is a different transformation than direct N-alkylation. ijpsjournal.com
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
| Acylation | Acetic Anhydride | N-Acetyl-2-amino-5-isobutylbenzoic acid | Analogous reactions with anthranilic acid are well-established. sciencemadness.org |
| Alkylation | Alkyl Halide/Base | N-Alkyl-2-amino-5-isobutylbenzoic acid | General method for N-alkylation of amines. |
Diazotization and Subsequent Synthetic Transformations
The aromatic amino group of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). icsrr.commasterorganicchemistry.com This diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. google.comwikipedia.org
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, typically in the presence of a copper(I) salt catalyst. google.comwikipedia.orgorganic-chemistry.org This provides a powerful method for the synthesis of a diverse array of substituted benzoic acid derivatives from this compound. For example, diazotization followed by treatment with cuprous chloride would yield 2-chloro-5-isobutylbenzoic acid.
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl | 2-Carboxy-4-isobutylbenzenediazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 2-Chloro-5-isobutylbenzoic acid |
| Sandmeyer (Bromination) | CuBr | 2-Bromo-5-isobutylbenzoic acid |
| Sandmeyer (Cyanation) | CuCN | 2-Cyano-5-isobutylbenzoic acid |
| Sandmeyer (Hydroxylation) | Cu₂O, H₂O | 2-Hydroxy-5-isobutylbenzoic acid |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo several characteristic reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Pathways
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, reaction with methanol (B129727) and a catalytic amount of a strong acid like HCl or H₂SO₄ would yield methyl 2-amino-5-isobutylbenzoate. wikipedia.orgadichemistry.comgoogle.com
Amidation can be carried out by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents. Direct amidation is also possible but may require harsher conditions. The synthesis of amide derivatives of N-phenyl anthranilic acid has been reported, highlighting the utility of this reaction for creating compounds with potential biological activity. icsrr.com
| Reaction | Reagents | Product |
| Esterification | Methanol, H⁺ catalyst | Methyl 2-amino-5-isobutylbenzoate |
| Amidation | Amine, Coupling agent | 2-Amino-5-isobutylbenzamide derivative |
Reduction and Decarboxylation Reaction Profiles
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.comlumenlearning.comyoutube.com This reaction would convert this compound to (2-amino-5-isobutylphenyl)methanol. It is important to note that LiAlH₄ is a very reactive reagent and reaction conditions must be carefully controlled. ic.ac.uk
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For anthranilic acid and its derivatives, decarboxylation can be induced by heating or under acidic conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com The stability of the resulting carbanion or the formation of a reactive intermediate like benzyne (B1209423) can influence the ease of this reaction. chemtube3d.com Studies on substituted anthranilic acids have shown that electron-releasing substituents can affect the rate of decarboxylation. cdnsciencepub.com
| Reaction | Reagents/Conditions | Product |
| Reduction | LiAlH₄, then H₂O | (2-Amino-5-isobutylphenyl)methanol |
| Decarboxylation | Heat or Acid | 4-Isobutylaniline |
Reactivity of the Isobutyl Side Chain
The isobutyl side chain is generally the least reactive functionality in the molecule under many conditions. However, the benzylic hydrogens (the C-H bonds adjacent to the aromatic ring) can be susceptible to radical halogenation under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator. firsthope.co.in This would lead to the formation of a benzylic halide. Additionally, under strong oxidizing conditions, alkyl side chains on aromatic rings can be oxidized to carboxylic acids. However, the presence of the more sensitive amino group would likely lead to complex side reactions under such harsh conditions.
| Reaction | Reagents | Potential Product | Notes |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical initiator | 2-Amino-5-(1-bromo-2-methylpropyl)benzoic acid | Reactivity at the benzylic position is enhanced. firsthope.co.in |
Selective Oxidation and Functionalization at Alkyl Positions
The isobutyl group of this compound presents several sites for potential selective oxidation and functionalization. The reactivity of this alkyl chain is significantly influenced by the adjacent aromatic ring.
Oxidation of the Alkyl Side Chain:
Alkyl groups attached to a benzene (B151609) ring are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize an alkyl side chain to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.orgunizin.org For this compound, this would involve the oxidation of the isobutyl group. The reaction typically proceeds under harsh conditions and would likely convert the isobutyl group into a carboxylic acid, resulting in a tricarboxylic acid derivative of aniline. However, achieving selectivity for partial oxidation to an alcohol or ketone at the benzylic position is challenging with these reagents.
| Reagent | Expected Product at Isobutyl Group | Reference |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | libretexts.orglibretexts.orgunizin.org |
| Chromic Acid (H2CrO4) | Carboxylic Acid | libretexts.org |
C-H Functionalization:
Modern synthetic methods offer more subtle and selective ways to functionalize alkyl chains through C-H activation. sigmaaldrich.comsigmaaldrich.com These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can enable the introduction of various functional groups at specific C-H bonds. nih.govnih.gov While direct examples for this compound are not available, general principles of C-H functionalization suggest that both the benzylic C-H bonds and potentially the tertiary C-H bond within the isobutyl group could be targets for such transformations. The directing effects of the amino and carboxylic acid groups on the aromatic ring could also influence the regioselectivity of these reactions.
| Catalyst Type | Potential Functionalization | Reference |
| Palladium (Pd) | Arylation, Alkylation | nih.gov |
| Rhodium (Rh) | Amination | sigmaaldrich.com |
| Iridium (Ir) | Borylation, ortho-C-H activation | nih.gov |
Radical and Photochemical Transformations
Radical Transformations:
The benzylic position of the isobutyl group is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgucalgary.ca A common and selective reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgchemistrysteps.comyoutube.com This reaction would be expected to selectively introduce a bromine atom at the benzylic carbon of the isobutyl group of this compound. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. themasterchemistry.comkhanacademy.org
| Reagent | Expected Transformation | Reference |
| N-Bromosuccinimide (NBS), light/peroxide | Selective bromination at the benzylic position | libretexts.orgchemistrysteps.comyoutube.com |
Photochemical Transformations:
The photochemistry of aminobenzoic acids has been studied, revealing that irradiation can lead to various reactions. For instance, p-aminobenzoic acid (PABA) undergoes photoreactions in aqueous solution, leading to dimerization and oxidation products, with the specific products depending on the presence of oxygen. nih.gov Photochemical reactions can also be utilized for cycloadditions and dearomatization of aromatic compounds. acs.orgnih.gov
While specific photochemical studies on this compound are not documented, it is plausible that UV irradiation could induce transformations involving the aromatic ring, the amino group, or the carboxylic acid. The isobutyl group itself is less likely to be the primary chromophore for photochemical reactions under typical conditions, but it could be involved in secondary reactions following initial photoexcitation of the aromatic system. Visible-light photoredox catalysis is a modern approach that can generate alkyl radicals from various precursors, which could potentially be applied to functionalize the isobutyl group. beilstein-journals.org
| Condition | Potential Transformation | Reference |
| UV irradiation in aqueous solution | Dimerization, oxidation of the aromatic ring/amino group | nih.gov |
| Visible-light photoredox catalysis | Generation of alkyl radicals for further functionalization | beilstein-journals.org |
Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 Amino 5 Isobutylbenzoic Acid Derivatives
Strategies for Core Scaffold Derivatization and Diversification
The 2-amino-5-isobutylbenzoic acid scaffold presents three primary sites for chemical modification: the amino group at the 2-position, the carboxylic acid at the 1-position, and the isobutyl group at the 5-position. A systematic approach to derivatization at these positions is crucial for building a comprehensive SAR profile.
The amino group, a key functional handle, can be modified to explore its role in target binding and to modulate the physicochemical properties of the molecule. Common derivatization strategies include acylation, alkylation, and sulfonylation.
Acylation: Reaction of the amino group with various acylating agents introduces an amide functionality. The nature of the R group in the acyl chain can be varied to probe for steric and electronic effects. For instance, increasing the chain length or introducing cyclic structures can explore new binding pockets.
Alkylation: Introduction of alkyl groups to the amino nitrogen can influence its basicity and hydrogen bonding capacity. Mono- and di-alkylation can be achieved through reductive amination or reaction with alkyl halides.
Sulfonylation: Conversion of the amino group to a sulfonamide can introduce a tetrahedral geometry and strong hydrogen bond accepting capabilities, potentially leading to new interactions with the biological target.
A representative table of potential amino group modifications and their intended purpose in SAR studies is presented below:
| Modification Type | Reagent/Method | Resulting Functional Group | Rationale for SAR Exploration |
| Acetylation | Acetic anhydride | Acetamide | Introduce a neutral, hydrogen bond donor/acceptor group. |
| Benzoylation | Benzoyl chloride | Benzamide | Explore aromatic interactions. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Modulate basicity and steric bulk. |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduce a tetrahedral hydrogen bond acceptor. |
The carboxylic acid group is a critical determinant of the molecule's acidity, polarity, and potential for ionic interactions and hydrogen bonding. Its modification can significantly impact pharmacokinetic and pharmacodynamic properties.
Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving cell permeability. A variety of alcohols can be used to generate esters with different steric and electronic properties. Prodrug strategies often utilize esters that are cleaved in vivo to release the active carboxylic acid.
Amidation: Reaction with amines leads to the formation of amides. This transformation replaces an acidic group with a neutral one and introduces new hydrogen bonding possibilities. A library of amides can be synthesized by reacting the parent acid with a diverse set of primary and secondary amines.
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. These groups can mimic the acidic nature of the carboxylic acid while offering different spatial arrangements and interaction profiles.
An illustrative data table for potential modifications at the carboxylic acid position is shown below:
| Modification Type | Reagent/Method | Resulting Functional Group | Rationale for SAR Exploration |
| Esterification | Alcohol, Acid catalyst | Ester | Increase lipophilicity, prodrug potential. |
| Amidation | Amine, Coupling agent (e.g., EDC) | Amide | Introduce hydrogen bonding, remove acidic charge. |
| Tetrazole Formation | NaN₃, followed by cyclization | Tetrazole | Acidic bioisostere with different geometry. |
| Hydroxamic Acid Formation | Hydroxylamine, Coupling agent | Hydroxamic Acid | Metal chelation, alternative acidic group. |
Alkane Chain Variation: The isobutyl group can be replaced with other alkyl chains of varying length and branching (e.g., n-propyl, n-butyl, sec-butyl, tert-butyl). This helps to determine the optimal size and shape for fitting into the hydrophobic pocket.
Introduction of Unsaturation: Incorporating double or triple bonds into the side chain can introduce rigidity and alter the electronic properties.
Cyclic and Aromatic Moieties: Replacing the isobutyl group with cyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) rings can probe for additional binding interactions, such as pi-stacking.
Introduction of Heteroatoms: The inclusion of heteroatoms like oxygen or nitrogen within the side chain (e.g., to form an ether or an amine) can introduce polar interactions and improve properties like solubility.
The following table provides examples of variations for the isobutyl moiety:
| Modification Strategy | Example Substituent | Rationale for SAR Exploration |
| Chain Length Variation | n-Propyl, n-Pentyl | Optimize hydrophobic interactions. |
| Branching Isomers | sec-Butyl, tert-Butyl | Probe for shape complementarity in the binding pocket. |
| Introduction of Rings | Cyclohexyl, Phenyl | Explore additional cyclic or aromatic binding regions. |
| Heteroatom Introduction | Methoxyethyl | Introduce polar contacts and modulate solubility. |
Impact of Substituent Effects on Molecular Interactions
The systematic modifications described above influence the molecule's interactions with its biological target through a combination of electronic and steric effects.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution across the aromatic ring and the acidity or basicity of the amino and carboxylic acid groups. For instance, a nitro group at a strategic position on a phenyl ring attached to the amino group would be strongly electron-withdrawing, potentially affecting the pKa of the amine.
Steric Effects: The size and shape of the substituents dictate how well the molecule fits into its binding site. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not fully occupy a hydrophobic pocket, leading to a loss of affinity. The goal is to achieve shape complementarity with the target.
Hydrogen Bonding: Modifications to the amino and carboxylic acid groups directly impact the molecule's ability to act as a hydrogen bond donor or acceptor. The introduction of new hydrogen bonding functionalities can lead to significant gains in binding affinity and specificity.
Hydrophobic Interactions: The isobutyl moiety and other lipophilic substituents are crucial for engaging in hydrophobic interactions with nonpolar regions of the binding site. Optimizing these interactions is a key strategy for improving potency.
Mechanistic Insights Derived from SAR Analysis
A thorough SAR analysis, integrating the data from various derivatization strategies, can provide valuable mechanistic insights into how these molecules exert their biological effects. By correlating specific structural changes with changes in activity, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity.
For example, if acylation of the amino group with a small acetyl group is well-tolerated, but larger acyl groups lead to a loss of activity, it suggests that the space around the amino group is sterically constrained. Similarly, if replacing the isobutyl group with a longer, linear alkyl chain enhances activity, it indicates the presence of an extended hydrophobic channel in the binding site.
Furthermore, SAR data, when combined with computational modeling and structural biology techniques like X-ray crystallography, can provide a detailed picture of the binding mode of these derivatives at the atomic level. This understanding is invaluable for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Despite a comprehensive search for scientific literature and patents detailing the specific applications of this compound, no explicit research or detailed data could be found that directly corresponds to the user's outlined topics. The available information focuses on general synthetic methodologies for related compounds but does not provide specific examples or data for the use of this compound in the synthesis of complex organic molecules, the construction of heterocyclic ring systems, the design of peptidomimetics and non-canonical amino acid analogues, or its integration into chemical probes for biological systems.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and inclusion of data tables based on publicly available information. The use of this specific chemical compound in the outlined applications does not appear to be documented in the searched scientific literature and patent databases.
Preclinical Mechanistic Investigations of Biological Interactions
Enzyme-Substrate Interactions and Biotransformation Pathways
The metabolism of xenobiotics like 2-Amino-5-isobutylbenzoic acid is a critical determinant of their biological activity and clearance. This process typically involves Phase I and Phase II enzymatic reactions.
Cytochrome P450-Mediated Metabolism and Regioselectivity
The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing the oxidation, reduction, or hydrolysis of lipophilic compounds to prepare them for excretion. mdpi.com These hemeproteins are most concentrated in the liver and are responsible for the metabolism of a vast number of drugs and foreign compounds. mdpi.com For an aromatic compound like this compound, CYP-mediated metabolism would likely occur, although specific studies defining the exact pathways and regioselectivity for this molecule are not available.
Based on general principles of xenobiotic metabolism, several oxidative reactions could be predicted:
Hydroxylation of the isobutyl group: This is a common metabolic pathway for alkyl chains.
Aromatic hydroxylation: The benzene (B151609) ring could be hydroxylated at positions not occupied by the amino, carboxyl, or isobutyl groups.
N-oxidation: The amino group could undergo oxidation.
The primary human CYP enzymes responsible for the metabolism of most clinical drugs are CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5. mdpi.com It is plausible that one or more of these isozymes would be involved in the biotransformation of this compound. The specific regioselectivity—the preferential site of enzymatic attack—would depend on the steric and electronic properties of the substrate and the topology of the enzyme's active site. For example, studies on the tobacco-specific nitrosamine (B1359907) NNK, which also undergoes metabolic activation, show that different but closely related P450 enzymes (mouse P450 2A4 and 2A5) can exhibit strikingly different specificities, with one preferentially catalyzing methyl hydroxylation and the other methylene (B1212753) hydroxylation. nih.gov
Receptor Modulation and Ligand-Binding Affinity Studies (e.g., Angiotensin II Receptor Type 2 modulation by related compounds)
Direct ligand-binding studies for this compound are not prominent in the literature. However, the structural class of substituted benzoic acids has been explored for interaction with various receptors, notably the Angiotensin II receptors.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its primary effector is the peptide hormone Angiotensin II (Ang II). nih.gov Ang II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. mdpi.com While AT1 receptor activation leads to vasoconstriction and cell proliferation, AT2 receptor activation is associated with opposing effects, such as vasodilation and antiproliferation, making it a potential therapeutic target. mdpi.com
Non-peptidic molecules, often featuring a substituted heterocyclic or aromatic ring system and an acidic group, have been successfully developed as Angiotensin II receptor antagonists that block the AT1 receptor. nih.gov Research has also focused on developing selective ligands for the AT2 receptor. Studies on related arylbenzylimidazole compounds have shown that structural modifications can profoundly impact receptor affinity and function. For instance, shifting a substituent on the phenyl ring from a para- to a meta-position can switch the compound's pharmacological profile from an AT2 receptor agonist to an antagonist. researchgate.net This highlights the high degree of structural specificity required for receptor interaction and suggests that substituted benzoic acid derivatives like this compound could potentially be investigated for activity within this receptor family.
Mechanistic Studies in In Vitro and Non-Human In Vivo Models
Elucidation of Molecular Targets and Signaling Pathways
Beyond receptor binding, compounds related to this compound have been investigated for their ability to modulate specific intracellular signaling pathways.
Inflammatory Kinases: A series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, which share a substituted 2-aminobenzoic acid scaffold, were designed as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov These kinases are involved in pathways that regulate energy storage and expenditure, making them targets for obesity treatment. nih.gov
Cyclooxygenase (COX) Inhibition: Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The primary molecular target for these compounds is cyclooxygenase (COX), particularly the COX-2 isozyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation. mdpi.com
Amino Acid Sensing Pathways: As an amino acid derivative, the compound could potentially interact with cellular amino acid sensing machinery. The mTORC1 pathway is a master controller of cell growth that integrates signals from nutrients, including amino acids like leucine (B10760876) and arginine. imrpress.comnih.gov Amino acids signal to mTORC1 through a complex cascade involving Rag GTPases located at the lysosomal surface, ultimately promoting cell growth and inhibiting autophagy. nih.gov
Investigation of Cellular Response Mechanisms (e.g., inflammation, microbial inhibition by related compounds)
The modulation of molecular targets by compounds structurally related to this compound leads to distinct cellular responses.
Anti-inflammatory Response: The anti-inflammatory activity of related compounds has been demonstrated in cellular models. Derivatives of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene were shown to inhibit lipopolysaccharide (LPS)-stimulated inflammation in macrophages. nih.gov This effect was associated with the activation of the NRF2 pathway and a subsequent reduction in the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like COX-2 and NF-κB. nih.gov Similarly, 5-acetamido-2-hydroxy benzoic acid demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model. mdpi.com
Microbial Inhibition: Several classes of substituted benzoic acid derivatives have been reported to possess antimicrobial properties. A study on benzyl (B1604629) and benzoyl benzoic acids identified compounds with significant activity against pathogenic bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The mechanism of action was determined to be the inhibition of a crucial protein-protein interaction necessary for the formation of the bacterial RNA polymerase holoenzyme. nih.gov Other studies on N-substituted-β-amino acid derivatives have also reported good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum and antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com
Interactive Data Table: Antimicrobial Activity of Related Benzoic Acid Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) for a related compound, 5-trifluoromethyl-2-benzoic acid derivative (Compound 5e) , against various bacterial strains. nih.gov
| Compound | Target Organism | MIC (µg/mL) |
| Compound 5e | S. pneumoniae | 1 |
| Compound 5e | S. aureus ATCC 25923 | 8 |
| Compound 5e | S. aureus ATCC 29213 | 8 |
Interactive Data Table: Anti-Inflammatory Activity of Related Compounds
This table shows the nitric oxide (NO) inhibition percentage by related 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives in LPS-stimulated macrophages, a measure of anti-inflammatory activity. nih.gov
| Compound | NO Inhibition (%) |
| THBT 3a | 87.07 ± 1.22 |
| THBT 3b | 80.39 ± 5.89 |
| THBT 2a | 78.04 ± 2.86 |
| Sulforaphane (Reference) | 91.57 |
Computational Chemistry and Advanced Structural Elucidation of 2 Amino 5 Isobutylbenzoic Acid and Its Congeners
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular modeling and docking simulations are pivotal computational techniques for predicting and analyzing the interaction between a ligand, such as 2-amino-5-isobutylbenzoic acid, and its target protein. These methods provide insights into the binding mode, affinity, and specificity of a compound, thereby guiding rational drug design. For congeners of this compound, specifically the 2,5-substituted benzoic acid scaffold, these simulations have been instrumental in developing dual inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.govnih.gov
Docking studies typically begin with the preparation of both the ligand and the protein structure, often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). The ligand's three-dimensional conformation is generated and optimized, while the protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site.
Simulations for 2,5-substituted benzoic acid inhibitors targeting the Mcl-1 protein have revealed critical interactions within the BH3 binding groove. nih.gov A key anchoring interaction consistently observed is a hydrogen bond between the carboxylate group of the benzoic acid scaffold and the side chain of a conserved arginine residue (Arg263) in Mcl-1. nih.gov This interaction mimics the binding of natural pro-apoptotic proteins. nih.gov The aromatic core of the ligand typically occupies a position at the junction of hydrophobic pockets, while the substituents at the 2- and 5-positions explore different sub-pockets, influencing potency and selectivity. nih.govnih.gov For instance, the isobutyl group at the 5-position of this compound would be predicted to occupy a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov
The results of docking simulations are often evaluated using a scoring function, which estimates the binding free energy and ranks different binding poses. The binding energy and key interactions for a hypothetical docking of this compound into an Mcl-1-like binding site are summarized below.
| Interaction Type | Protein Residue | Ligand Moiety | Predicted Distance (Å) |
| Hydrogen Bond | Arg263 | Carboxylic Acid (-COOH) | ~1.8 - 2.5 |
| Hydrophobic | Val253, Leu267 | Isobutyl Group | ~3.5 - 4.5 |
| Hydrophobic | Phe228, Met231 | Benzoic Ring | ~3.0 - 5.0 |
| Hydrogen Bond | Tyr223 | Amino Group (-NH2) | ~2.0 - 3.0 |
This is an interactive data table based on representative data.
These simulations provide a structural hypothesis for how this compound and its analogs achieve their biological activity, guiding further optimization of the scaffold to enhance potency and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a more dynamic and sophisticated view of ligand-protein interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of a docked pose, analyze the conformational flexibility of both the ligand and the protein, and understand the dynamics of the binding process.
For complexes involving anthranilic acid derivatives, MD simulations are often employed to validate the results of docking studies. researcher.life A simulation is typically run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms in the system. The stability of the ligand-protein complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value for the ligand within the binding site suggests a stable binding mode.
In the context of this compound, an MD simulation would reveal how the flexible isobutyl chain adapts its conformation to fit within the hydrophobic pocket of the target protein. It would also show the flexibility of the protein's binding site in response to the ligand. Analysis of the simulation trajectories can identify key amino acid residues that form persistent interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand throughout the simulation. These persistent interactions are crucial for the stability of the complex.
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more accurate estimation of binding affinity than docking scores alone.
| Simulation Parameter | Typical Value | Purpose |
| Simulation Time | 50 - 200 ns | To allow for sufficient sampling of conformational space. |
| RMSD of Ligand | < 2.0 Å | Indicates a stable binding pose within the active site. |
| Key H-Bonds Occupancy | > 75% | Identifies stable and critical hydrogen bond interactions. |
| Binding Free Energy (ΔG) | -8 to -12 kcal/mol | Quantifies the predicted binding affinity of the ligand. |
This is an interactive data table based on representative data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. nih.govresearchgate.net These calculations provide detailed information about the molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties.
By solving approximations of the Schrödinger equation, DFT methods can determine various molecular properties. For substituted benzoic acids, these calculations are used to predict acidity (pKa), understand the effects of substituents on the electronic distribution of the aromatic ring, and calculate reactivity descriptors. researchgate.netnih.govresearchgate.net The amino group (-NH2) and the isobutyl group in this compound are both electron-donating groups, which influence the electron density of the aromatic ring and the acidity of the carboxylic acid group. nih.govlibretexts.org
Key parameters derived from quantum chemical calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carboxylic oxygen atoms and the amino nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding. researchgate.net
| Property | Calculated Value (Representative) | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity. researchgate.net |
| Dipole Moment | ~3.5 Debye | Measures overall molecular polarity. |
This is an interactive data table based on representative data.
These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's intrinsic properties, which is invaluable for predicting its behavior in biological systems and for designing analogs with tailored electronic characteristics. nih.gov
Application of Chemoinformatics and Machine Learning in Rational Design
Chemoinformatics and machine learning are increasingly integral to the rational design of new therapeutic agents, including derivatives of this compound. hilarispublisher.comtaylorfrancis.com These computational approaches leverage large datasets of chemical and biological information to build predictive models that can accelerate the drug discovery process. nih.govharvard.edu
Chemoinformatics involves the use of computational tools to manage, analyze, and model chemical information. u-strasbg.fr For a series of congeners of this compound, chemoinformatic methods can be used to:
Calculate Molecular Descriptors: A wide range of physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural fingerprints can be calculated for each analog.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the calculated descriptors and the observed biological activity (e.g., inhibitory potency). These models can then be used to predict the activity of newly designed, unsynthesized compounds.
Virtual Screening: Large chemical libraries can be virtually screened using these models to identify compounds with a high probability of being active, prioritizing them for synthesis and experimental testing. nih.gov
Recently, machine learning, particularly deep learning, has shown remarkable potential in this field. nih.gov A dual-view deep learning model was successfully implemented to identify novel cinnamoyl anthranilic acid derivatives with anti-orthopoxvirus activity. nih.gov Such models can learn complex patterns from molecular structures and sequences to predict biological activity or even identify novel drug targets. nih.gov For the rational design of this compound analogs, a machine learning model could be trained on a dataset of existing inhibitors to predict the potency of new derivatives, guiding the selection of optimal substituents at the 2- and 5-positions to maximize target affinity and selectivity.
Advanced Spectroscopic and Crystallographic Analyses for Structural Characterization
The definitive structural confirmation of newly synthesized compounds like this compound and its congeners relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ijddr.in
NMR Spectroscopy: Both ¹H and ¹³C NMR are used to provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The aromatic protons would appear as a complex pattern in the downfield region (~6.5-8.0 ppm). The protons of the isobutyl group would appear in the upfield region, with characteristic chemical shifts and splitting patterns (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the CH₂ group). The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. chemicalbook.comdocbrown.info
¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The carboxyl carbon would be the most downfield signal (~170 ppm), followed by the aromatic carbons. The four carbons of the isobutyl group would have characteristic shifts in the upfield region (~20-40 ppm). docbrown.info
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.
| Technique | Observation for this compound | Inferred Structural Feature |
| ¹H NMR | Signals at ~0.9 ppm (doublet, 6H), ~1.8 ppm (multiplet, 1H), ~2.4 ppm (doublet, 2H) | Isobutyl group: -CH(CH₃)₂ and -CH₂- |
| ¹H NMR | Pattern between 6.5-7.8 ppm (3H) | Protons on the substituted benzene (B151609) ring |
| ¹³C NMR | Signal at ~170 ppm | Carboxylic acid carbon (-COOH) |
| HRMS | Molecular ion peak corresponding to C₁₁H₁₅NO₂ | Confirms the elemental composition |
This is an interactive data table based on representative data.
Together, NMR and MS provide unambiguous evidence for the molecular structure of the target compound and are essential for quality control in the synthesis of its analogs. itmedicalteam.pl
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govspringernature.comyoutube.com This technique provides unparalleled insight into the precise binding mode of a ligand, revealing the specific interactions that anchor it to its protein target. frontiersin.org
For the congeners of this compound, co-crystal structures have been successfully solved for several 2,5-substituted benzoic acid inhibitors bound to the Mcl-1 anti-apoptotic protein. nih.govnih.gov The process involves crystallizing the protein in the presence of the ligand (co-crystallization) or soaking the ligand into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.
These co-crystal structures have been invaluable in guiding the structure-based design of more potent inhibitors. nih.gov For example, the crystal structure of compound 22 (a 2,5-substituted benzoic acid analog) bound to Mcl-1 revealed a U-shaped binding mode. nih.gov The structure confirmed the critical hydrogen bond between the ligand's carboxylate group and Arg263 of the protein. It also showed how the substituents at the 2- and 5-positions occupy distinct hydrophobic pockets (p2 and p3) within the protein's binding groove. nih.gov This detailed structural information allows medicinal chemists to rationally design modifications to the ligand to improve its fit and interactions within the binding site, thereby enhancing its inhibitory activity. nih.govnih.gov
| Crystallographic Parameter | Value (Example from PDB: 6OQJ) | Significance |
| Resolution (Å) | 2.10 | A measure of the level of detail in the structure. |
| R-work / R-free | 0.20 / 0.24 | Indicators of the quality of the crystallographic model. |
| Key Interaction | H-bond: Ligand-COOH to Arg263 | Confirms the primary anchoring point of the scaffold. |
| Ligand Conformation | U-shaped | Describes the overall binding mode within the protein groove. |
This is an interactive data table based on data for a related 2,5-substituted benzoic acid congener. nih.gov
Future Perspectives and Emerging Research Avenues
Innovations in Green Synthetic Methodologies
The synthesis of aromatic compounds, including aminobenzoic acid derivatives, has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to mitigate these environmental concerns. Future research on the synthesis of 2-Amino-5-isobutylbenzoic acid is poised to benefit significantly from these advancements.
Key areas of innovation include the development of catalytic systems that offer higher efficiency and selectivity, thereby reducing the formation of byproducts. For instance, the use of transition-metal catalysts for C-H activation could provide a more direct and atom-economical route to functionalizing the benzene (B151609) ring, potentially bypassing traditional multi-step sequences. Furthermore, the exploration of biocatalysis, employing enzymes to carry out specific chemical transformations, offers the promise of reactions that can be conducted under mild, aqueous conditions with high stereoselectivity.
Another critical aspect of green synthetic methodologies is the replacement of conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is also a promising avenue. For the synthesis of this compound and its derivatives, research into solid-state reactions or mechanochemistry could lead to processes with a significantly reduced environmental footprint.
The following table summarizes potential green synthetic approaches for aminobenzoic acid derivatives, which could be adapted for this compound:
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |
|---|---|---|
| Atom Economy | Direct C-H functionalization to introduce the isobutyl group. | Minimizes waste by maximizing the incorporation of starting materials into the final product. |
| Use of Catalysis | Employing reusable solid acid or metal catalysts for amination and alkylation steps. | Reduces the need for stoichiometric reagents and simplifies purification. |
| Benign Solvents | Utilizing water or bio-based solvents for reaction media. | Decreases pollution and health hazards associated with volatile organic compounds. |
| Renewable Feedstocks | Sourcing starting materials from biomass. | Reduces reliance on petrochemicals and promotes sustainability. |
Expanding the Scope of Medicinal Chemistry Applications as a Novel Scaffold
The 2-aminobenzoic acid (anthranilic acid) core is a well-established privileged scaffold in medicinal chemistry, forming the basis for a number of approved drugs with diverse therapeutic applications, including anti-inflammatory and analgesic agents. nih.gov The introduction of an isobutyl group at the 5-position of this scaffold in this compound offers a unique opportunity to modulate its physicochemical properties, such as lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Future medicinal chemistry research will likely focus on leveraging the this compound scaffold to design and synthesize novel derivatives with enhanced potency and selectivity for a range of biological targets. The isobutyl group can be strategically utilized to probe the binding pockets of enzymes and receptors, potentially leading to the discovery of new structure-activity relationships (SAR). icm.edu.pl
Derivatives of 2-aminobenzoic acid have shown promise in a variety of therapeutic areas. nih.gov The exploration of this compound as a scaffold could lead to the development of new drug candidates in areas such as:
Oncology: By modifying the scaffold to target specific kinases or signaling pathways implicated in cancer cell proliferation.
Infectious Diseases: Designing derivatives with antimicrobial properties to combat drug-resistant pathogens. wisdomlib.org
Neurodegenerative Disorders: Creating compounds that can modulate neurotransmitter systems or inhibit protein aggregation.
The versatility of the amino and carboxylic acid functional groups on the scaffold allows for a wide range of chemical modifications, enabling the creation of large and diverse chemical libraries for high-throughput screening.
Synergistic Integration of Computational and Experimental Approaches in Drug Discovery
The drug discovery process has been revolutionized by the integration of computational methods with traditional experimental techniques. nih.gov For a novel scaffold like this compound, this synergistic approach can significantly accelerate the identification and optimization of lead compounds.
Computational tools can be employed at various stages of the drug discovery pipeline:
Target Identification and Validation: In silico methods can help identify potential biological targets for this compound derivatives by screening against databases of protein structures.
Virtual Screening: Large virtual libraries of derivatives can be screened against the three-dimensional structure of a target protein to identify potential hits with favorable binding energies and interactions. biointerfaceresearch.com
ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with drug-like characteristics for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity, providing insights for the rational design of more potent compounds. nih.gov
The data generated from these computational studies can then guide the experimental work, such as chemical synthesis and biological testing. The experimental results, in turn, can be used to refine and validate the computational models, creating a feedback loop that enhances the efficiency of the drug discovery process.
The following table illustrates the potential integration of computational and experimental approaches for the development of drugs based on the this compound scaffold:
| Drug Discovery Stage | Computational Approach | Experimental Approach |
|---|---|---|
| Hit Identification | Molecular docking and virtual screening. biointerfaceresearch.com | High-throughput screening of a physical compound library. |
| Lead Optimization | QSAR modeling and in silico ADME/Tox profiling. nih.gov | Synthesis of analogues and in vitro biological assays. |
| Preclinical Development | Molecular dynamics simulations to study drug-target interactions. | In vivo efficacy and safety studies in animal models. |
In-depth Exploration of Undiscovered Biological Mechanisms and Targets
While the 2-aminobenzoic acid scaffold is known to interact with certain biological targets, the specific mechanisms of action and the full range of potential targets for this compound and its derivatives remain largely unexplored. Future research in this area will be crucial for unlocking the full therapeutic potential of this compound.
Modern chemical biology and proteomic approaches can be employed to identify the molecular targets of this compound derivatives. Techniques such as affinity chromatography, where a derivative is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be powerful tools for target identification. Subsequent analysis of the bound proteins by mass spectrometry can reveal novel biological targets.
Furthermore, phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, can uncover unexpected therapeutic applications. Once a desired phenotype is observed, target deconvolution methods can be used to identify the underlying molecular mechanism.
A deeper understanding of how the isobutyl group influences the interaction of the scaffold with biological macromolecules will also be a key area of investigation. This could involve detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of this compound derivatives to their targets at an atomic level. This information would be invaluable for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects. The exploration of these undiscovered biological pathways and targets will undoubtedly open up new frontiers for the application of this compound in medicine.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-isobutylbenzoic acid, and how can reaction yields be maximized?
- Methodological Answer : Synthesis of halogenated or alkylated 2-aminobenzoic acid derivatives typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, brominated analogs like 2-Amino-5-bromobenzoic acid are synthesized via bromination of the parent compound under controlled temperature (e.g., 40–60°C) using HBr or Br₂ as reagents . For the isobutyl derivative, introduce the isobutyl group via alkylation using isobutyl halides in the presence of Lewis acids (e.g., AlCl₃). Optimize yield by varying solvent polarity (e.g., dichloromethane vs. DMF) and reaction time (12–24 hours). Monitor progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. For brominated analogs (e.g., 2-Amino-5-bromobenzoic acid), the base peak at m/z 216 corresponds to [M]⁺ .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for 2-Amino-5-fluorobenzoic acid (space group P1, with bond angles and lengths reported) .
- NMR : ¹H NMR in DMSO-d₆ can identify aromatic protons (δ 6.8–7.5 ppm) and the amino group (δ 5.2–5.8 ppm). Compare with 2-Amino-5-hydroxybenzoic acid (δ 6.5–7.2 ppm for aromatic protons) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : After synthesis, isolate the crude product via vacuum filtration. Purify using:
- Recrystallization : Dissolve in hot ethanol (70°C) and gradually add water until cloudiness appears. Cool to 4°C for crystal formation .
- Solid-Phase Extraction (SPE) : Use C18 cartridges for polar impurities, eluting with methanol/water (70:30) .
- Column Chromatography : For complex mixtures, use silica gel with gradient elution (hexane → ethyl acetate) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density and frontier molecular orbitals. For example:
- Calculate the electrophilicity index (ω) to predict nucleophilic attack sites.
- Compare with 2-Amino-5-fluorobenzoic acid, where fluorine’s electron-withdrawing effect increases carboxyl group reactivity .
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines or thiols) .
Q. How can researchers resolve contradictions in reported solubility data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C. For example, 2-Amino-5-chlorobenzoic acid shows higher solubility in DMSO (>50 mg/mL) than in water (<1 mg/mL) .
- Thermodynamic Analysis : Use van’t Hoff plots to correlate solubility with temperature. Discrepancies may arise from polymorphic forms; confirm via PXRD .
- Meta-Analysis : Compare data across databases (e.g., NIST, Kanto Reagents) and flag outliers due to impurities (e.g., >95% purity required) .
Q. What strategies mitigate side reactions during the alkylation of 2-aminobenzoic acid derivatives?
- Methodological Answer :
- Protection of Amino Group : Temporarily protect the -NH₂ group with Boc (tert-butoxycarbonyl) to prevent undesired alkylation at the amino site .
- Low-Temperature Reactions : Conduct alkylation at –20°C to reduce radical side reactions.
- Catalyst Optimization : Use Pd/C or Ni catalysts for selective C–C bond formation, as shown in similar alkylation of 2-Amino-5-hydroxybenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
